CPPHA is a synthetic, low molecular weight compound identified as a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 5 (mGluR5). [, , ] This receptor plays a crucial role in various neurological processes, making it a target for treating central nervous system disorders like schizophrenia and Alzheimer's disease. [] CPPHA exhibits a unique mechanism of action, interacting with a novel allosteric site on mGluR5, distinct from the well-characterized MPEP binding site targeted by other mGluR5 modulators. [, , , ]
CPPHA acts as a positive allosteric modulator of mGluR5 by binding to a novel allosteric site distinct from the MPEP binding site. [, , ] This binding enhances the receptor's response to glutamate, the primary endogenous agonist of mGluR5. [, ] This potentiation is evident in increased mGluR5-mediated calcium transients and ERK1/2 phosphorylation in response to agonists like DHPG and glutamate. [, ] Interestingly, CPPHA displays differential effects on different signaling pathways downstream of mGluR5 activation, suggesting a complex modulation mechanism. [, ]
The primary application of CPPHA lies in its use as a pharmacological tool to investigate the complex mechanisms of mGluR5 activation and its role in various neurological processes. [, , , , ]
Investigating mGluR5 Pharmacology: CPPHA's unique binding site and allosteric modulation profile make it valuable for dissecting the complexities of mGluR5 signaling, distinguishing it from other known mGluR5 modulators. [, , ]
Studying Signal Transduction Pathways: CPPHA's ability to differentially modulate downstream signaling pathways of mGluR5, such as calcium mobilization and ERK1/2 phosphorylation, provides insights into the intricate network of cellular responses regulated by this receptor. [, ]
Potential Therapeutic Target Validation: Although not a drug itself, CPPHA's effects on mGluR5 in native systems, like potentiating NMDA receptor currents in hippocampal slices, highlight the therapeutic potential of targeting this receptor for neurological disorders. []
CAS No.: 20298-86-6
CAS No.: 14681-59-5
CAS No.: 18097-67-1
CAS No.: 11104-44-2